molecular formula C14H24O2 B14368264 3-Hydroxy-1-(2,4,4-trimethylcyclohex-2-en-1-yl)pentan-1-one CAS No. 90122-42-2

3-Hydroxy-1-(2,4,4-trimethylcyclohex-2-en-1-yl)pentan-1-one

Katalognummer: B14368264
CAS-Nummer: 90122-42-2
Molekulargewicht: 224.34 g/mol
InChI-Schlüssel: VVKYOIZPNSESRC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Hydroxy-1-(2,4,4-trimethylcyclohex-2-en-1-yl)pentan-1-one is a chemical compound with a molecular formula of C13H22O2 It is known for its unique structure, which includes a hydroxy group and a trimethylcyclohexenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-1-(2,4,4-trimethylcyclohex-2-en-1-yl)pentan-1-one can be achieved through several methods. One common approach involves the reaction of 2-Cyclohexen-1-one with a suitable hydroxyalkylating agent under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

3-Hydroxy-1-(2,4,4-trimethylcyclohex-2-en-1-yl)pentan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while reduction may produce different alcohols .

Wirkmechanismus

The mechanism by which 3-Hydroxy-1-(2,4,4-trimethylcyclohex-2-en-1-yl)pentan-1-one exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxy group and the trimethylcyclohexenyl group play a crucial role in its reactivity and interactions with other molecules. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets 3-Hydroxy-1-(2,4,4-trimethylcyclohex-2-en-1-yl)pentan-1-one apart is its specific combination of functional groups and its unique reactivity profile. This makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

90122-42-2

Molekularformel

C14H24O2

Molekulargewicht

224.34 g/mol

IUPAC-Name

3-hydroxy-1-(2,4,4-trimethylcyclohex-2-en-1-yl)pentan-1-one

InChI

InChI=1S/C14H24O2/c1-5-11(15)8-13(16)12-6-7-14(3,4)9-10(12)2/h9,11-12,15H,5-8H2,1-4H3

InChI-Schlüssel

VVKYOIZPNSESRC-UHFFFAOYSA-N

Kanonische SMILES

CCC(CC(=O)C1CCC(C=C1C)(C)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.